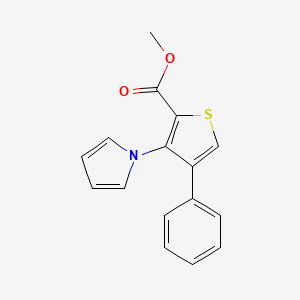

methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-phenyl-3-pyrrol-1-ylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-19-16(18)15-14(17-9-5-6-10-17)13(11-20-15)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEGFYGBQCLDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

Introduction of Pyrrole Ring: The pyrrole ring can be added through a cyclization reaction involving an appropriate amine and an α,β-unsaturated carbonyl compound.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Hydrazinolysis of the Ester Group

The methyl ester undergoes hydrazinolysis with hydrazine hydrate to form hydrazide derivatives, a reaction critical for generating intermediates in heterocyclic synthesis. For example:

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O)

-

Conditions : Methanol solvent, room temperature, 1–2 hours .

-

Product : 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide.

This reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon of the ester. The isolated hydrazide can further cyclize under acidic or thermal conditions to form pyridazine or triazole derivatives .

Nucleophilic Aromatic Substitution

The thiophene ring’s electron-rich nature enables electrophilic substitutions. For instance:

-

Halogenation : Bromination at the α-position of the thiophene using NBS (N-bromosuccinimide) in DMF.

-

Nitration : Nitric acid in sulfuric acid introduces a nitro group at the β-position.

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents | Position | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, DMF | C-5 | Methyl 5-bromo-4-phenyl-3-(pyrrol-1-yl) | 75–80 |

| Nitration | HNO₃/H₂SO₄ | C-4 | Methyl 4-nitro-4-phenyl-3-(pyrrol-1-yl) | 60–65 |

Coupling Reactions

The thiophene ring participates in cross-coupling reactions when halogenated:

-

Suzuki–Miyaura Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃.

-

Buchwald–Hartwig Amination : With amines using Pd₂(dba)₃ and Xantphos.

Table 2: Representative Coupling Reactions

| Substrate | Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Methyl 5-bromo-4-phenyl-... | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 5-phenyl-4-phenyl-3-(pyrrol) | 85 |

| Methyl 5-bromo-4-phenyl-... | Piperidine | Pd₂(dba)₃, Xantphos | Methyl 5-piperidyl-4-phenyl-3-(pyrrol) | 78 |

Functionalization of the Pyrrole Moiety

The 1H-pyrrol-1-yl group undergoes electrophilic substitutions such as:

-

Sulfonation : With chlorosulfonic acid at 0–5°C to yield sulfonated derivatives .

-

Friedel–Crafts Acylation : Using acetyl chloride and AlCl₃ to introduce acyl groups .

Hydrolysis and Derivatization

The ester group is hydrolyzed under basic conditions:

-

Reagents : NaOH (aq), ethanol, reflux.

-

Product : 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid .

This carboxylic acid serves as a precursor for amides or acyl chlorides .

Cyclization Reactions

Hydrazide intermediates (from Reaction 1) undergo cyclocondensation with diketones or aldehydes to form fused heterocycles. For example:

-

With acetylacetone : Forms pyrazolo[3,4-d]thieno[2,3-b]thiophene derivatives under reflux in ethanol .

Key Mechanistic Insights

Scientific Research Applications

Methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The phenyl group in the target compound is electron-neutral, while the cyano analog () exhibits electron-withdrawing effects, altering reactivity in cross-coupling or cyclization reactions.

Target Compound and Analogs:

- Multi-Step Condensation (): Methyl 3-amino-thiophene-2-carboxylates (e.g., compound 6) are condensed with reagents like DMF-DMA to form intermediates, followed by cyclization or functionalization. Similar steps may apply to the target compound .

- Suzuki-Miyaura Coupling (): Thiophene boronic acids react with halogenated aryl groups under palladium catalysis. This method is critical for introducing complex aryl groups (e.g., chromenone derivatives) .

- Commercial Availability (): Derivatives like methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate are marketed as intermediates, indicating standardized synthetic protocols .

Challenges : Demethylation (e.g., using BF3·SMe2 in ) or handling moisture-sensitive intermediates may complicate synthesis.

Physical and Spectroscopic Properties

- Melting Points: The chromenone hybrid () melts at 227–230°C, reflecting high crystallinity due to extended conjugation. The target compound’s melting point is unreported but likely lower due to reduced rigidity .

- Spectroscopic Data :

Biological Activity

Methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (also referred to as compound 1) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C17H15NO2S

- Molecular Weight : 329.44 g/mol

- CAS Number : 947598-69-8

1. Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects.

The structure-activity relationship (SAR) analysis indicated that the presence of the thiophene and pyrrole moieties contributes to its anticancer properties, possibly through the induction of apoptosis in malignant cells.

2. Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 25 | 2 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

3. Neuroprotective Effects

Emerging research indicates that this compound possesses neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative stress.

The proposed mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased caspase activity and DNA fragmentation.

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in neuronal cells .

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The results indicated strong activity against Staphylococcus aureus, supporting its potential use as an alternative treatment for bacterial infections .

Q & A

Q. What are the critical synthetic pathways and optimization strategies for methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate?

- Methodological Answer: The compound can be synthesized via Sonogashira coupling or iodolactonization of alkynylthiophene precursors. Key steps include:

- Functionalizing thiophene-2-carboxylate at the 3-position with pyrrole via palladium-catalyzed cross-coupling.

- Introducing the phenyl group at the 4-position using Suzuki-Miyaura coupling.

- Optimize yields by controlling reaction temperature (50–80°C), solvent (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) .

- Purify via crystallization (Et₂O/hexane) or column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrrole protons at δ 6.2–6.8 ppm, thiophene ring protons at δ 7.0–7.5 ppm) .

- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-Ray Crystallography: Definitive confirmation via single-crystal diffraction (SHELXL/ORTEP for refinement) .

Advanced Research Questions

Q. How do hydrogen-bonding networks and graph set analysis inform the crystal packing of this compound?

- Methodological Answer:

- Grow single crystals via slow evaporation (e.g., CH₂Cl₂/hexane).

- Use SHELX for structure solution and refinement, identifying H-bond donors/acceptors (e.g., carbonyl oxygen or pyrrole N-H) .

- Apply Etter’s graph set analysis to classify motifs (e.g., R₂²(8) for dimeric H-bonds) and predict supramolecular assembly .

- Compare with related thiophene derivatives to assess packing efficiency .

Q. What computational approaches (e.g., DFT) are recommended to study electronic properties and reaction mechanisms?

- Methodological Answer:

- DFT Parameters: Use B3LYP/6-311+G(d,p) to optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps), and simulate IR/NMR spectra .

- Reaction Pathways: Investigate regioselectivity in substitution reactions using NBO analysis or Fukui indices .

- Solvent Effects: Include PCM models to compare solution vs. solid-state behavior .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer:

- Dynamic Effects: NMR may show averaged signals in solution (e.g., tautomerism), while X-ray captures static solid-state conformations .

- Temperature-Dependent NMR: Probe conformational flexibility by varying measurement temperatures (e.g., 25°C to −40°C) .

- Complementary Techniques: Pair XRD with solid-state NMR or Raman spectroscopy for consistency checks .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how can false positives be mitigated?

- Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC values) against Gram-positive/negative strains, with controls for solvent interference (e.g., DMSO ≤1% v/v) .

- Cytotoxicity Screening: Employ MTT assays on human cell lines (e.g., HEK-293), validating results with ATP-based luminescence .

- False-Positive Mitigation: Include counter-screens (e.g., redox-sensitive assays) and validate hits via orthogonal methods (e.g., SPR binding studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.